6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-PROPYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
6-[4-(1-adamantyl)piperazin-1-yl]-N-propyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a triazine core substituted with adamantyl, piperazinyl, propyl, and trifluoromethoxyphenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1-adamantyl)piperazin-1-yl]-N-propyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactionsThe final steps involve the addition of the propyl and trifluoromethoxyphenyl groups under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1-adamantyl)piperazin-1-yl]-N-propyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
6-[4-(1-adamantyl)piperazin-1-yl]-N-propyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[4-(1-adamantyl)piperazin-1-yl]-N-propyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with viral proteins could inhibit viral replication, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: Investigated for their antifungal and antitumor properties.
Uniqueness
6-[4-(1-adamantyl)piperazin-1-yl]-N-propyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the trifluoromethoxyphenyl group contributes to its potential biological activity. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-[4-(1-adamantyl)piperazin-1-yl]-4-N-propyl-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F3N7O/c1-2-7-31-23-33-24(32-21-3-5-22(6-4-21)38-27(28,29)30)35-25(34-23)36-8-10-37(11-9-36)26-15-18-12-19(16-26)14-20(13-18)17-26/h3-6,18-20H,2,7-17H2,1H3,(H2,31,32,33,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFQWLWNBKKQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)NC6=CC=C(C=C6)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F3N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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